2,6-Bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2,6-Bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound with a pyrimidine core substituted with nitro and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common route starts with the nitration of a pyrimidine derivative, followed by substitution reactions to introduce the piperidine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The piperidine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2,6-Bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine groups can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine: This compound is unique due to its specific substitution pattern and functional groups.
2,6-Bis(4-methylpiperidin-1-yl)-4-nitropyrimidine: Similar structure but with different substitution positions.
2,6-Bis(4-methylpiperidin-1-yl)-5-aminopyrimidine: Similar core structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26N6O2 |
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Molecular Weight |
334.42 g/mol |
IUPAC Name |
2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C16H26N6O2/c1-11-3-7-20(8-4-11)15-13(22(23)24)14(17)18-16(19-15)21-9-5-12(2)6-10-21/h11-12H,3-10H2,1-2H3,(H2,17,18,19) |
InChI Key |
ZHQRCSDSUSDKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCC(CC3)C |
Origin of Product |
United States |
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